1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Overview
Description
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of furan, fluorophenyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the furan and fluorophenyl intermediates. These intermediates are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The final step involves the formation of the tetrazole ring through a cycloaddition reaction with sodium azide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and cycloaddition steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-N-{[5-(2-FLUOROPHENYL)PYRIDIN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
- 1-ETHYL-N-{[5-(2-FLUOROPHENYL)THIOPHEN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Uniqueness
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets . This makes it distinct from similar compounds that contain pyridine or thiophene rings instead of furan.
Properties
IUPAC Name |
1-ethyl-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c1-2-20-14(17-18-19-20)16-9-10-7-8-13(21-10)11-5-3-4-6-12(11)15/h3-8H,2,9H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGRPFKOJJEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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